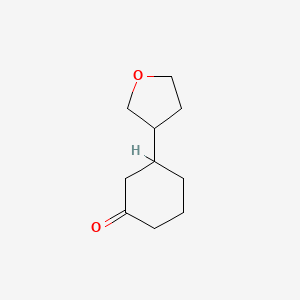

3-(Oxolan-3-yl)cyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQCOGGFZQKWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context: Cyclohexanone and Oxolane Ring Systems in Organic Synthesis

The foundational importance of 3-(oxolan-3-yl)cyclohexan-1-one is best understood by examining its constituent parts. The molecule is a hybrid of a cyclohexanone (B45756) and an oxolane (more commonly known as tetrahydrofuran (B95107) or THF) ring, both of which are ubiquitous and powerful frameworks in organic synthesis.

The cyclohexanone ring is a six-membered carbocycle containing a ketone functional group. utexas.edu This structural unit is a cornerstone in the synthesis of a vast array of organic molecules, from industrial chemicals to complex pharmaceuticals. biosynth.comnih.gov Its industrial significance is highlighted by its role as a key precursor in the production of nylon. nih.govgoogle.com In the realm of fine chemical synthesis, the reactivity of the ketone and the adjacent methylene (B1212753) groups allows for a multitude of chemical transformations, including aldol (B89426) condensations, alpha-functionalization, and Baeyer-Villiger oxidations. The conformational flexibility of the cyclohexane (B81311) ring, primarily existing in a strain-free chair conformation, also plays a critical role in directing the stereochemical outcome of reactions. pressbooks.pubfastercapital.com

The oxolane , or tetrahydrofuran (THF), ring is a five-membered saturated ether. researchgate.netacs.org It is widely recognized as a versatile and polar aprotic solvent, essential for a variety of chemical reactions, including those involving organometallic reagents and polymerizations. prepchem.comdocumentsdelivered.comnih.gov Beyond its role as a solvent, the THF moiety is a common structural motif in numerous natural products and biologically active compounds, contributing to their solubility and interaction with biological targets. prepchem.com The synthesis of THF itself is well-established, with industrial methods including the acid-catalyzed dehydration of 1,4-butanediol. acs.org

The fusion of these two critical ring systems in this compound creates a bifunctional molecule with a unique three-dimensional architecture, offering a rich platform for further chemical exploration.

Strategic Importance of 3 Oxolan 3 Yl Cyclohexan 1 One As a Molecular Building Block

The strategic value of 3-(oxolan-3-yl)cyclohexan-1-one lies in its potential as a versatile building block for the synthesis of more complex and functionally diverse molecules. The presence of both a reactive ketone and a chemically robust, polar ether moiety within the same scaffold opens up numerous avenues for synthetic diversification.

The ketone functionality serves as a handle for a wide range of chemical transformations. It can be readily converted into alcohols, amines, alkenes, and a variety of heterocyclic systems. For instance, reduction of the ketone would yield the corresponding cyclohexanol (B46403), introducing a new stereocenter and opportunities for further functionalization. The alpha-positions to the ketone can be selectively deprotonated to form enolates, which can then participate in alkylation, acylation, and condensation reactions, allowing for the introduction of additional substituents and the construction of more elaborate carbon skeletons.

The oxolane ring, while generally less reactive, imparts important physicochemical properties to the molecule and its derivatives. Its polarity can enhance the solubility of the molecule in various media, a crucial factor in medicinal chemistry and materials science. The ether oxygen can also act as a hydrogen bond acceptor, influencing the conformational preferences of the molecule and its interactions with biological macromolecules. The availability of the constitutional isomer, 2-(oxolan-3-yl)cyclohexan-1-one, as a research chemical suggests that such substituted cyclohexanones are indeed valuable as scaffolds in synthetic campaigns. biosynth.com

Overview of Current Research Landscape and Gaps Pertaining to 3 Oxolan 3 Yl Cyclohexan 1 One

A comprehensive review of the current scientific literature reveals a significant gap in the specific research dedicated to 3-(oxolan-3-yl)cyclohexan-1-one. While the individual chemistries of cyclohexanone (B45756) and oxolane are extensively documented, their combined entity in this particular arrangement has received limited attention. There is a notable absence of published studies detailing the synthesis, reactivity, and specific applications of this compound.

This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of established protocols and a foundational body of knowledge. However, the opportunity is vast, offering a largely unexplored chemical space for novel discoveries. The synthesis of related structures, such as 3-(3-methoxy-methylbut-1-yl)cyclohexanol from its corresponding cyclohexanone, suggests that synthetic routes to 3-substituted cyclohexanones are feasible. prepchem.com Furthermore, the catalytic hydrogenation of furan (B31954) compounds to their corresponding tetrahydrofurans is a well-known transformation, hinting at a potential strategy for the synthesis of the target molecule from a furan-substituted cyclohexenone precursor. documentsdelivered.com

The primary research gap, therefore, is the development of an efficient and scalable synthesis of this compound. Following this, a thorough investigation of its fundamental reactivity is required to unlock its full potential as a synthetic intermediate.

Scope of the Research Outline: Methodologies, Reactivity, and Applications

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The primary disconnections can be made at the C-C bond connecting the two rings or within the cyclic structures themselves.

Key Precursors and Synthon Equivalents

Two main retrosynthetic pathways can be envisioned. The first involves a disconnection of the carbon-carbon bond between the cyclohexanone and oxolane rings. This approach identifies a cyclohexenone electrophile and an oxolane-based nucleophile as key synthons.

Synthon 1: Cyclohexenone Electrophile: The most logical precursor is 2-cyclohexen-1-one (B156087). The β-position of this α,β-unsaturated ketone is electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction. wikipedia.org

Synthon 2: Oxolane Nucleophile: The corresponding nucleophile would be a 3-metallo-oxolane species. A Gilman reagent (a lithium diorganocuprate) derived from a 3-halo-oxolane would be an effective nucleophile for 1,4-additions to conjugated carbonyls. wikipedia.org Alternatively, an organoboron or organozinc reagent could be employed.

The second major disconnection strategy involves breaking bonds within the cyclohexanone ring itself, suggesting a cyclization reaction as the key ring-forming step. This points towards acyclic precursors that already contain the oxolane moiety.

Precursor for Dieckmann Cyclization: A 1,6-diester with the oxolane ring attached at the 3-position would be a suitable precursor for an intramolecular Claisen condensation, also known as the Dieckmann cyclization, to form the six-membered ring. libretexts.orgopenstax.org

Precursor for Robinson Annulation: While less direct, a Robinson annulation could be conceptualized. This would involve a methyl vinyl ketone equivalent and a ketone bearing the oxolane substituent. byjus.comfiveable.me

The following table summarizes the key synthons and their potential real-world chemical equivalents.

| Synthon | Type | Precursor Molecule |

| Cyclohexanone Cation (at C3) | Electrophile | 2-Cyclohexen-1-one |

| Oxolane Anion (at C3) | Nucleophile | 3-Halo-oxolane (for Gilman reagent) |

| Acyclic dicarbonyl | - | Diester or Keto-ester with oxolane substituent |

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several direct synthetic approaches can be proposed.

Cyclization Reactions for Cyclohexanone Ring Formation

The formation of the cyclohexanone ring can be achieved through several powerful cyclization reactions.

Dieckmann Condensation: An intramolecular Claisen condensation of a 1,6-diester is a classic method for forming a six-membered ring β-keto ester. libretexts.orgopenstax.org In this context, a diester such as diethyl 3-(oxolan-3-yl)adipate could be treated with a strong base (e.g., sodium ethoxide) to induce cyclization. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target this compound.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring. byjus.comfiveable.melibretexts.org One could envision a scenario where a ketone containing the oxolane moiety acts as the Michael donor, reacting with methyl vinyl ketone. Subsequent intramolecular aldol condensation would furnish a cyclohexenone derivative, which could then be reduced to the desired saturated ketone.

The following table provides a comparative overview of these cyclization strategies.

| Reaction | Precursor Type | Key Reagents | Advantages | Potential Challenges |

| Dieckmann Condensation | 1,6-Diester | Strong base (e.g., NaOEt) | Well-established, good for 6-membered rings | Requires synthesis of a specific diester precursor |

| Robinson Annulation | Ketone + α,β-Unsaturated Ketone | Base or Acid | Forms a cyclohexenone directly | Control of regioselectivity in the initial Michael addition |

Stereoselective Introduction of the Oxolane Moiety

A highly effective method for introducing the oxolane substituent at the 3-position of the cyclohexanone ring is through a conjugate addition to 2-cyclohexen-1-one. wikipedia.org

The use of a lithium diorganocuprate, specifically a Gilman reagent derived from an oxolane halide, is a well-established method for 1,4-addition. ic.ac.uk The reaction of lithium di(oxolan-3-yl)cuprate with 2-cyclohexen-1-one would be expected to yield this compound. If the oxolane precursor is chiral, this reaction could potentially be adapted for a stereoselective synthesis. Asymmetric conjugate additions can also be achieved using chiral catalysts, such as rhodium complexes with chiral ligands like BINAP. wikipedia.org

Stereocontrolled Construction of the Oxolane Ring

An alternative to introducing a pre-formed oxolane ring is to construct it on a cyclohexanone scaffold that already possesses a suitable precursor. For example, a cyclohexanone derivative with a 1,4-diol or a related functional group at the 3-position could undergo an intramolecular cyclization to form the oxolane ring. Acid-catalyzed dehydration of a 1,4-diol is a common method for synthesizing tetrahydrofuran rings. youtube.com This approach offers the potential for stereocontrol during the formation of the oxolane ring, depending on the stereochemistry of the diol precursor.

Synthetic Methodologies for this compound and Related Architectures

The synthesis of complex molecular scaffolds containing multiple functional groups and stereocenters is a cornerstone of modern organic chemistry. The compound This compound presents an interesting synthetic challenge, incorporating a ketone-bearing carbocycle linked to a heterocyclic oxolane (tetrahydrofuran) ring. While specific literature on the synthesis of this exact molecule is limited, its structure allows for the exploration of several robust and well-established synthetic strategies. This article will focus on plausible and established methodologies for the construction of the this compound core and related architectures, with a strict focus on chemo- and regioselective functionalization, catalytic systems, and the optimization of reaction conditions.

Chemical Reactivity and Transformation Studies of 3 Oxolan 3 Yl Cyclohexan 1 One

Reactions Involving the Cyclohexanone (B45756) Moiety

The cyclohexanone portion of the molecule is a primary site for a range of chemical modifications, including reactions at the alpha-carbon and direct derivatization of the carbonyl group.

Alpha-Substitution Reactions and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess acidic protons. msu.edu Deprotonation of these alpha-hydrogens by a suitable base leads to the formation of a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a key intermediate in alpha-substitution reactions, where an electrophile replaces an alpha-hydrogen. msu.edulibretexts.org

The formation and reactivity of the enolate are influenced by the choice of base and reaction conditions. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible formation of the enolate. bham.ac.uk The resulting enolate can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the alpha-position. libretexts.org This process, known as enolate alkylation, is a powerful tool for elaborating the carbon skeleton. libretexts.orglibretexts.org

The regioselectivity of enolate formation is a critical aspect. In unsymmetrical ketones, two different enolates can potentially form. The reaction conditions, including the base, solvent, and temperature, determine which enolate is favored. bham.ac.uk For instance, kinetically controlled conditions (strong, bulky base at low temperature) typically favor the formation of the less substituted enolate, while thermodynamically controlled conditions (weaker base at higher temperature) favor the more substituted, and generally more stable, enolate.

Carbonyl Group Derivatizations (e.g., Reductions, Oxidations, Wittig Reactions)

The carbonyl group of the cyclohexanone ring is a hub of reactivity, susceptible to a variety of transformations.

Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 3-(oxolan-3-yl)cyclohexan-1-ol. This transformation can be achieved using a range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to different diastereomers of the resulting alcohol.

Oxidations: While ketones are generally resistant to further oxidation without cleaving carbon-carbon bonds, specific reagents can effect transformations. For instance, Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would be expected to convert the cyclohexanone into a seven-membered lactone (a cyclic ester).

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The nature of the ylide determines the structure of the resulting alkene. organic-chemistry.org For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 3-(oxolan-3-yl)-1-methylenecyclohexane. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions. wikipedia.org The mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com

Table 1: Examples of Carbonyl Group Derivatizations

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 3-(Oxolan-3-yl)cyclohexan-1-ol |

| Wittig Reaction | Ph₃P=CH₂ | 3-(Oxolan-3-yl)-1-methylenecyclohexane |

| Baeyer-Villiger Oxidation | m-CPBA | 4-(Oxolan-3-yl)oxepan-2-one |

Cyclohexanone Ring Modifications (e.g., Ring Expansion, Ring Contraction)

The six-membered cyclohexanone ring can be induced to undergo rearrangements that alter its size.

Ring Expansion: Ring expansion of cyclohexanones can be achieved through various methods. One common approach involves the Tiffeneau-Demjanov rearrangement, where a β-amino alcohol derived from the ketone is treated with nitrous acid. Another method involves the reaction of the ketone with a diazomethane, which can lead to the insertion of a methylene group and the formation of a cycloheptanone.

Ring Contraction: Ring contraction of cyclohexanones is also a known transformation, often proceeding through a Favorskii rearrangement. mdpi.com This reaction typically involves the treatment of an α-haloketone with a base. msu.edu The reaction of 3-(oxolan-3-yl)cyclohexan-1-one with a halogen under acidic conditions would likely yield an α-haloketone, which could then be subjected to basic conditions to promote ring contraction to a cyclopentanecarboxylic acid derivative. msu.edu Hypervalent iodine reagents have also been employed to mediate the ring contraction of cycloalkanones. mdpi.com

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring, while generally more stable than the cyclohexanone moiety, can also participate in specific chemical transformations.

Selective Cleavage and Ring-Opening Reactions

The ether linkage in the oxolane ring can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This would lead to the opening of the five-membered ring. For example, treatment with HI would be expected to cleave the ether and ultimately yield a diiodoalkane derivative, though the specific outcome would depend on the reaction conditions and the reactivity of the cyclohexanone moiety under these strong acidic conditions. More controlled, selective ring-opening reactions of unstrained cyclic amines have been achieved using difluorocarbene, suggesting potential avenues for similar transformations on oxolane systems. nih.gov

Functionalization of the Oxolane Ring without Ring Disruption

Introducing substituents onto the oxolane ring without causing it to open is a more challenging synthetic task. Free-radical halogenation could potentially introduce a halogen atom onto one of the methylene groups of the oxolane ring, although this method often lacks selectivity. More modern methods involving C-H activation could offer a more controlled approach to functionalizing the oxolane ring. The synthesis of various oxolane derivatives from precursors like 2-deoxy-D-ribose highlights the potential for creating functionalized oxolane systems. nih.gov

Stereoselective Transformations on the Oxolane Ring

Furthermore, the development of enantioselective C(sp³)–H functionalization of undirected oxacycles using photoredox catalysis presents a promising avenue for introducing chirality to the oxolane ring of the target molecule. organic-chemistry.org Such methods could allow for the direct installation of functional groups at specific positions on the oxolane ring with high stereoselectivity.

Interplay of Reactivity between Cyclohexanone and Oxolane Moieties

The proximity of the cyclohexanone and oxolane rings suggests the possibility of intramolecular interactions that could influence the outcome of chemical reactions. This interplay could be harnessed for directed functionalization and the design of tandem or cascade reactions.

Directed Functionalization Studies

The ether oxygen of the oxolane ring could act as a directing group for C–H functionalization reactions on the cyclohexanone ring. Weakly coordinating functional groups, such as ethers, have been shown to direct the ortho-C–H olefination of arenes catalyzed by palladium. masterorganicchemistry.com A similar strategy could potentially be applied to direct the functionalization of the C-2 or C-4 positions of the cyclohexanone ring in this compound. This approach would offer a powerful tool for the selective synthesis of substituted derivatives.

Conversely, the ketone carbonyl group is a well-established directing group in transition metal-catalyzed C–H functionalization. This could be exploited to functionalize the oxolane ring at a specific position, guided by the spatial orientation of the molecule.

Tandem and Cascade Reactions Utilizing Both Substructures

The bifunctional nature of this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. For example, a reaction could be initiated at the cyclohexanone, followed by an intramolecular reaction involving the oxolane ring. One-pot double Michael addition/intramolecular aldol (B89426) reactions of 1,2-allenic ketones are known to produce highly functionalized benzenes. nih.gov A similar cascade involving the cyclohexanone and a suitable reaction partner could potentially lead to complex polycyclic structures incorporating the oxolane moiety.

Intramolecular reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. masterorganicchemistry.com In the case of this compound, the formation of a new ring through an intramolecular reaction between the two existing rings could be envisioned under appropriate conditions. For example, an intramolecular Williamson ether synthesis could theoretically occur if a leaving group were introduced onto the cyclohexanone ring. masterorganicchemistry.comyoutube.comyoutube.com

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcomes. A combination of experimental and computational techniques would be invaluable in this endeavor.

Experimental Mechanistic Investigations (e.g., Isotope Labeling, Kinetic Studies)

To probe the mechanisms of potential transformations, various experimental techniques could be employed. Isotope labeling studies, for instance, could be used to track the fate of specific atoms throughout a reaction sequence. For example, labeling the carbonyl oxygen with ¹⁸O could help to elucidate the mechanism of reactions involving this group. Chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for profiling metabolites containing specific functional groups, and a similar approach could be adapted to study the reactivity of the carbonyl group in our target molecule. acs.org

Kinetic studies would provide valuable information about the rate-determining step of a reaction and the influence of various reaction parameters. Spectrophotometric titrations have been used to determine the equilibrium constants and speciation of catalyst complexes in solution, which is crucial for understanding the catalytic cycle of a reaction. acs.org

Synergistic Combination of Experimental and Computational Mechanistic Studies

A powerful approach to understanding reaction mechanisms involves the synergy between experimental and computational methods. nih.govnih.govComputational chemistry , using methods such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. nih.gov

For instance, computational studies on the photochemical reactions of cyclohexanone have provided insights into the various competing reaction channels, such as ring-opening and intramolecular hydrogen atom transfer. uci.edu Similar computational analyses could be applied to the reactions of this compound to understand how the presence of the oxolane substituent influences the reactivity of the cyclohexanone ring. The combination of these theoretical predictions with experimental validation would provide a comprehensive understanding of the chemical behavior of this fascinating bifunctional molecule.

Synthesis and Characterization of Derivatives and Analogues of 3 Oxolan 3 Yl Cyclohexan 1 One

Structural Modifications of the Cyclohexanone (B45756) Ring

The cyclohexanone ring serves as a versatile platform for structural diversification. Modifications can range from the introduction of heteroatoms and the construction of fused ring systems to variations in substitution patterns and stereochemistry.

Introduction of Heteroatoms or Additional Ring Systems

The incorporation of heteroatoms into the cyclohexanone ring or the fusion of additional ring systems can significantly alter the molecule's properties. Synthetic strategies often begin with a cyclohexan-1,3-dione, which can undergo a series of reactions to introduce heteroatoms. For instance, reaction with furan-2-carbaldehyde or thiophene-2-carbaldehyde (B41791) yields ylidene derivatives. These intermediates can then be used to construct fused thiophene (B33073) and pyran rings. nih.gov

Furthermore, these ylidene derivatives can react with elemental sulfur and phenyl isothiocyanate to form fused thiazole (B1198619) systems. nih.gov Reaction with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of 4-hydrazono-4,5,6,7-tetrahydro-2H-indazole derivatives. nih.gov Similarly, treatment with hydroxylamine (B1172632) hydrochloride can yield 6,7-dihydrobenzo[c]isoxazol-4(5H)-one oxime derivatives. nih.gov Another approach involves tandem carbene and photoredox-catalyzed processes to construct cyclohexanones with heteroaromatic substituents, such as thiophene and furan (B31954). nih.gov

The introduction of nitrogen into the cyclohexanone ring to form piperidin-4-one analogues has also been explored. For example, the synthesis of 3,5-bis(pyridin-4-yl)-1-methylpiperidin-4-one has been reported. nih.gov Additionally, bicyclic systems can be created, such as 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one. nih.gov These modifications introduce basic nitrogen atoms, which can influence the molecule's pharmacological and physicochemical properties.

A general overview of synthetic approaches to introduce heteroatoms or fused rings is presented in the table below.

| Starting Material | Reagents | Resulting Structure |

| Cyclohexan-1,3-dione | Furan-2-carbaldehyde, then various reagents | Fused furan and pyran derivatives |

| Cyclohexan-1,3-dione | Thiophene-2-carbaldehyde, then various reagents | Fused thiophene and pyran derivatives |

| Ylidene derivative of cyclohexan-1,3-dione | Elemental sulfur, phenyl isothiocyanate | Fused thiazole derivatives |

| Ylidene derivative of cyclohexan-1,3-dione | Hydrazine hydrate or phenylhydrazine | Fused indazole derivatives |

| Ylidene derivative of cyclohexan-1,3-dione | Hydroxylamine hydrochloride | Fused isoxazole (B147169) derivatives |

| Benzylic ketones | Diazo compounds, photoredox catalyst | Thiophene- or furan-substituted cyclohexanones |

| Piperidin-4-one precursors | Pyridine-4-carbaldehyde | Bis(pyridin-4-yl)-substituted piperidin-4-ones |

Variations in Substitution Patterns and Stereochemistry

The substitution pattern and stereochemistry of the cyclohexanone ring are crucial determinants of a molecule's three-dimensional shape and, consequently, its interactions with biological targets or its performance in material science applications. The diastereoselective synthesis of highly substituted cyclohexanones is an area of active research. nih.gov

Cascade inter-intramolecular double Michael additions are a powerful strategy to create highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govresearchgate.net For example, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield complex cyclohexanone structures. nih.gov The stereochemistry of these products can be controlled to a high degree, often leading to a single diastereomer.

The introduction of alkyl or aryl substituents at various positions on the cyclohexanone ring can be achieved through numerous synthetic methods. rsc.org For instance, tandem Michael addition-Wittig reactions of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce multifunctional 6-carboxycyclohex-2-en-1-ones with high diastereo- and enantioselectivities. organic-chemistry.org

The stereoselective synthesis of 3-alkylated cyclohexanone derivatives is of particular interest. One approach involves the Norrish-Yang photocyclisation of α-heteroatom-substituted β-methyl butyrophenones, which can lead to cyclobutanols with excellent diastereoselectivity. eurekaselect.com While not directly forming a cyclohexanone, this method highlights a strategy for stereocontrolled C-C bond formation that could be adapted.

The following table summarizes selected methods for achieving specific substitution patterns and stereochemistry on the cyclohexanone ring.

| Reaction Type | Key Reagents/Catalysts | Outcome |

| Cascade Double Michael Addition | Curcumins, arylidenemalonates, phase transfer catalyst | Highly functionalized cyclohexanones with high diastereoselectivity |

| Tandem Michael Addition-Wittig Reaction | Chiral secondary amine, LiClO4, DABCO | Multifunctional 6-carboxycyclohex-2-en-1-ones with high diastereo- and enantioselectivity |

| Palladium-catalyzed oxidative cross-coupling | Vinyl boronic acids, cyclic α-diazocarbonyl compounds | 1,3-diene substituted cyclohexenones |

| Cationic Rh(I)-catalyzed [5 + 1] cycloaddition | Vinylcyclopropanes, CO | β,γ- or α,β-cyclohexenones |

Structural Modifications of the Oxolane Ring

The oxolane (tetrahydrofuran) ring offers several avenues for structural modification, including altering its size to other cyclic ethers or introducing substituents onto the ring itself.

Alterations in Ring Size (e.g., Tetrahydrofuran (B95107), Tetrahydropyran (B127337) Derivatives)

Substitution and Functionalization of the Oxolane Ring

Introducing substituents onto the oxolane ring of 3-(Oxolan-3-yl)cyclohexan-1-one would generate a diverse set of analogues. The reactivity of the C-H bonds in the oxolane ring can be exploited for functionalization. For instance, radical-mediated C-H activation could introduce functional groups at various positions. Alternatively, starting from a functionalized tetrahydrofuran derivative, such as 3-hydroxymethyltetrahydrofuran, one could build the cyclohexanone ring. A patent describes the synthesis of 3-hydroxymethyl tetrahydrofuran esters from 3-tetrahydrofuran methanol (B129727) and sulfonyl chloride derivatives. This functionalized oxolane could then be a precursor for further elaboration into the target cyclohexanone structure.

Stereoisomeric and Diastereomeric Analogues of this compound

The compound this compound possesses two stereocenters, one at the C3 position of the cyclohexanone ring and one at the C3 position of the oxolane ring. This gives rise to the possibility of four stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). The (3R, 3'R) and (3S, 3'S) pair are enantiomers, as are the (3R, 3'S) and (3S, 3'R) pair. The relationship between the (3R, 3'R) and (3R, 3'S) isomers is diastereomeric.

The synthesis of specific stereoisomers requires stereoselective synthetic methods. Diastereoselective synthesis of highly substituted cyclohexanones has been achieved through various cascade reactions, as mentioned previously. nih.govresearchgate.net The stereochemical outcome of such reactions is often influenced by the catalyst and reaction conditions.

The separation of diastereomers is a crucial step in obtaining stereochemically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating diastereomers. mdpi.comresearchgate.net For instance, diastereomeric esters derived from chiral alcohols have been successfully separated on silica (B1680970) gel columns. mdpi.com This methodology could be applied to the diastereomers of this compound, potentially after derivatization with a chiral auxiliary. Fractional crystallization is another classical method for separating diastereomers, although it may not always lead to diastereomerically pure compounds. mdpi.com

The characterization of the individual stereoisomers would rely on spectroscopic techniques such as NMR and chiroptical methods like circular dichroism (CD) spectroscopy. X-ray crystallography of a single crystal would provide unambiguous determination of the relative and absolute stereochemistry.

Synthesis and Separation of Isomers

There is no specific information available in the scientific literature regarding the synthesis and separation of the isomers of this compound. The molecule possesses two stereocenters, one at the C3 position of the cyclohexane (B81311) ring and another at the C3 position of the oxolane (tetrahydrofuran) ring. This would result in the potential for four stereoisomers: (3R,3'R), (3S,3'S), (3R,3'S), and (3S,3'R). However, no published methods for the stereoselective synthesis or the separation of these individual isomers have been found.

General methods for the synthesis of substituted cyclohexanones often involve Michael additions or Robinson annulations, while the synthesis of 3-substituted tetrahydrofurans can be achieved through various cyclization reactions. A potential, though not documented, synthetic route to this compound could involve the Michael addition of a 3-metallated oxolane derivative to cyclohexenone. The stereochemical outcome of such a reaction would likely result in a mixture of diastereomers, which would then require separation, typically via chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), potentially with a chiral stationary phase for the separation of enantiomers. However, no such specific application to this compound has been reported.

Conformational Analysis of Isomers

Due to the absence of isolated and characterized isomers of this compound in the literature, no experimental or computational conformational analysis has been reported.

A theoretical conformational analysis would consider the chair conformations of the cyclohexane ring and the envelope or twist conformations of the tetrahydrofuran ring. The substituent at C3 of the cyclohexane ring can exist in either an axial or an equatorial position. The relative stability of these conformers would be influenced by steric interactions between the oxolane substituent and the axial hydrogens on the cyclohexane ring (1,3-diaxial interactions), as well as by the torsional strain within both ring systems.

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

There is no information in the scientific literature on the design and synthesis of conformationally restricted analogues of this compound for the purpose of structure-activity relationship (SAR) studies.

The design of conformationally restricted analogues is a common strategy in medicinal chemistry to understand the bioactive conformation of a molecule and to improve its potency and selectivity for a biological target. For this compound, this could involve introducing additional rings or rigidifying linkers to lock the relative orientation of the cyclohexane and oxolane moieties. For example, bridging the two rings could create a bicyclic or spirocyclic system, which would severely limit the conformational flexibility.

The synthesis of such analogues would require multi-step and often complex synthetic routes. The evaluation of these compounds in biological assays would then provide insights into which spatial arrangement of the key functional groups is most favorable for activity. As there is no reported biological activity for the parent compound, the impetus for such SAR studies and the design of these specific analogues appears to be absent from the current body of scientific research.

Applications of 3 Oxolan 3 Yl Cyclohexan 1 One in Materials Science and Energy Technologies

Utilization as a Building Block in Advanced Polymer Synthesis

The bifunctional nature of 3-(Oxolan-3-yl)cyclohexan-1-one, featuring a ketone group and a cyclic ether, allows it to be considered for various polymerization strategies to create novel polymeric materials with tailored properties.

The structure of this compound is analogous to spirocyclic monomers, which are known to impart desirable characteristics to polymers. The rigid, three-dimensional structure of such monomers can significantly enhance the glass transition temperature (Tg) of the resulting polymers, leading to materials with improved thermal stability and mechanical strength. lu.seresearchgate.net The incorporation of the oxolane ring, a derivative of tetrahydrofuran (B95107) (THF), is also noteworthy as THF and its derivatives are widely used in the synthesis of various polymers, including polyurethanes and polyesters. laballey.comyoutube.com

The ketone functionality on the cyclohexanone (B45756) ring offers a site for various chemical modifications, allowing for its conversion into other polymerizable groups. For instance, it can be transformed into a diol, which can then be used in condensation polymerization to produce polyesters or polycarbonates. Alternatively, the ketone can be a precursor for creating (meth)acrylate monomers for free-radical polymerization. The presence of the stable ether linkage in the oxolane group is expected to contribute to the chemical resistance and flexibility of the polymer backbone.

The potential to create polymers with high glass transition temperatures and good thermal stability makes this compound a candidate for the development of specialty polymers and high-performance coatings. Polymers derived from spirocyclic monomers often exhibit low polymerization shrinkage, a critical advantage in applications such as precision molding, dental resins, and advanced adhesives. tandfonline.com The oxolane moiety can also enhance the solubility of the resulting polymers in a range of organic solvents, which is beneficial for processing and application as coatings.

Furthermore, the inherent sensitivity of acetal (B89532) structures, which can be formed from the cyclohexanone group, to acidic conditions could be exploited to design chemically recyclable polymers. lu.seresearchgate.net This aligns with the growing demand for sustainable materials and a circular economy. The development of such "smart" polymers that can be selectively depolymerized back to their monomeric units under specific triggers is a significant area of modern polymer research.

| Monomer Type | Potential Polymerization Route | Expected Polymer Properties |

| Diol derivative | Condensation polymerization | High Tg, thermal stability |

| (Meth)acrylate derivative | Free-radical polymerization | Low shrinkage, chemical resistance |

| Spirocyclic derivative | Ring-opening polymerization | High Tg, recyclability |

Role in Functional Organic Materials

Beyond polymer backbones, the distinct chemical features of this compound suggest its potential as a precursor for the synthesis of functional organic materials for electronic and supramolecular applications.

While direct studies on this compound in organic electronics are not widely reported, the modification of its cyclohexanone ring could lead to the synthesis of electroactive molecules. The core structure can be functionalized to create derivatives with extended π-conjugation, a key requirement for organic semiconductors. The oxolane group can influence the solid-state packing and morphology of these materials, which are critical factors for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The presence of both a carbonyl group and an ether oxygen atom in this compound provides sites for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This makes it a potential building block for the construction of well-defined supramolecular assemblies. By chemically modifying the molecule to include additional recognition motifs, it could be used to create complex, self-assembled structures like liquid crystals, gels, and molecular cages with applications in sensing, catalysis, and drug delivery.

Exploration in Chemical Energy Storage Systems

Recent research has highlighted the potential of organic carbonyl compounds, particularly those based on quinone and ketone functionalities, as electrode materials for rechargeable batteries. Theoretical studies using density functional theory (DFT) have explored various cyclohexanone derivatives as potential cathode materials for lithium-ion batteries. carta-evidence.orguj.ac.za These studies suggest that the electrochemical properties can be tuned by introducing different functional groups. carta-evidence.orguj.ac.za

The carbonyl group in the cyclohexanone ring of this compound can act as a redox-active center, undergoing reversible reactions with alkali metal ions like Li+. The oxolane ring, being relatively stable and polar, could influence the electrolyte uptake and ionic conductivity within the electrode material. While experimental data for this specific compound is not yet available, theoretical calculations on analogous cyclohexanone derivatives indicate that they could exhibit promising redox potentials and energy densities. carta-evidence.orguj.ac.za For instance, DFT studies have shown that certain cyclohexanone derivatives could theoretically achieve high redox potentials and energy densities, making them attractive for future battery technologies. carta-evidence.orguj.ac.za

| Cyclohexanone Derivative (Theoretical) | Calculated Redox Potential (vs. Li/Li+) | Calculated Energy Density (Wh/kg) |

| H2 | 4.92 V | 1108.28 |

| H3 | 5.17 V | 1041.61 |

Table based on theoretical calculations for representative cyclohexanone derivatives from referenced literature. uj.ac.za

The exploration of this compound and its derivatives in this context could contribute to the development of more sustainable and cost-effective energy storage solutions, moving away from traditional inorganic cathode materials.

Potential as a Liquid Organic Hydrogen Carrier (LOHC) Component or Precursor

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds capable of storing and transporting hydrogen through reversible hydrogenation and dehydrogenation cycles. Ideal LOHC systems exhibit high hydrogen storage capacity, favorable thermodynamics and kinetics, thermal stability, and low toxicity.

Currently, there is no direct scientific literature available that investigates or confirms the use of this compound as a component or precursor for LOHC systems. The potential of a compound for such applications is typically evaluated based on its ability to undergo efficient catalytic hydrogenation and dehydrogenation. While the cyclohexanone ring in this compound could theoretically be hydrogenated to a cyclohexanol (B46403) derivative, detailed research into the thermodynamics, kinetics, and cyclability of this specific transformation for hydrogen storage purposes has not been published.

Table 1: Theoretical Hydrogenation of this compound

| Feature | Description |

| Hydrogenation Product | 3-(Oxolan-3-yl)cyclohexan-1-ol |

| Theoretical H₂ Storage | No data available |

| Catalyst | Not determined |

| Reaction Conditions | Not determined |

Contribution to Sustainable Fuel Development and Biofuel Intermediates

The development of sustainable fuels and biofuel intermediates often involves the conversion of biomass-derived molecules into energy-dense compounds. Substituted cyclohexanones can be valuable intermediates in these pathways. For instance, research has shown that compounds like 3-pentadecylcyclohexanone, derived from cashew nut shell liquid, can serve as an advanced intermediate for various products with potential applications in polymer and surfactant chemistry. researchgate.net

However, specific research detailing the contribution of this compound to sustainable fuel development or its role as a biofuel intermediate is not present in the current body of scientific literature. Its synthesis from biomass sources and its subsequent conversion into fuel components or additives are areas that remain to be explored.

Ligand Design and Catalytic Applications

The molecular structure of this compound suggests a potential for its use in the development of specialized ligands for catalysis.

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, a critical process in the pharmaceutical and fine chemical industries. The development of new chiral ligands is an active area of research. While various aldehydes and ketones can be used as starting materials for the synthesis of chiral ligands, there is no specific mention in the scientific literature of this compound being used as a precursor for this purpose. The synthesis of chiral catalysts is a significant field, with macromolecular chiral catalysts offering advantages in product isolation and catalyst recovery. researchgate.net

Support for Heterogeneous Catalysts and Catalytic Scaffolds

Heterogeneous catalysts are widely used in industrial chemical processes due to their ease of separation from the reaction products. The support material can significantly influence the activity and selectivity of the catalyst. The selective oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone, key intermediates in nylon production, has been studied using various heterogeneous catalysts. researchgate.net

Despite the theoretical potential for the oxolane and cyclohexanone moieties of this compound to act as anchoring points for catalytic metal centers or as a scaffold for building more complex catalytic structures, there is currently no published research demonstrating its use as a support for heterogeneous catalysts or as a catalytic scaffold.

Table 2: Investigated Catalytic Applications of Related Structures

| Application | Related Compound/System | Reference |

| Intermediate for Surfactants | 3-Pentadecylcyclohexanone | researchgate.net |

| Asymmetric Catalysis | Chiral 1,3-Oxazolidines | researchgate.net |

| Cyclohexane Oxidation | Heterogeneous Catalysts | researchgate.net |

Future Research Directions and Outlook for 3 Oxolan 3 Yl Cyclohexan 1 One

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically targeting 3-(Oxolan-3-yl)cyclohexan-1-one in the public domain. Future research in this area would be foundational. Key objectives would include the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Potential Research Approaches:

Convergent Synthesis: Designing a strategy where the oxolane and cyclohexanone (B45756) moieties are synthesized separately and then coupled.

Catalytic Methods: Exploration of transition-metal catalysis or organocatalysis to construct the carbon-carbon bond between the two ring systems stereoselectively.

Renewable Starting Materials: Investigating the use of bio-based precursors to enhance the sustainability of the synthesis.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Straightforward, stepwise construction. | Potentially lower overall yield, more purification steps. |

| Convergent Synthesis | Higher overall efficiency, easier purification. | Requires careful design of coupling partners. |

| Biocatalysis | High stereoselectivity, environmentally benign. | Enzyme discovery and optimization may be required. |

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Future mechanistic studies would be essential.

Areas for Investigation:

Kinetic Studies: To determine the rate-determining steps and the influence of various reaction parameters.

Intermediate Trapping: Experiments designed to isolate or detect transient intermediates, providing direct evidence for a proposed mechanism.

Computational Modeling: Utilizing density functional theory (DFT) to model reaction pathways and transition states.

Exploration of Novel Spectroscopic and Computational Characterization Methods

While standard spectroscopic techniques would be employed for the initial characterization of this compound, future research could explore more advanced methods to gain deeper structural and dynamic insights.

Spectroscopic and Computational Techniques for Future Study:

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and stereochemical relationships. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure. |

| Mass Spectrometry (e.g., GC-MS, LC-MS) | Molecular weight determination and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-O-C). |

| Computational Chemistry (DFT) | Prediction of spectroscopic data, conformational analysis, electronic properties. |

Discovery of Unconventional Applications in Emerging Technologies

The unique combination of a polar ether and a reactive ketone functional group within a relatively rigid bicyclic-like structure suggests that this compound could find applications in various emerging technologies.

Potential Areas of Application:

Materials Science: As a monomer or additive in the synthesis of novel polymers with tailored thermal or mechanical properties.

Medicinal Chemistry: As a scaffold for the synthesis of new biologically active compounds, where the oxolane and cyclohexanone moieties could serve as pharmacophoric elements.

Agrochemicals: As a building block for the development of new pesticides or herbicides.

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The exploration of this compound could be significantly enriched through collaborations with other scientific disciplines.

Potential Interdisciplinary Collaborations:

Biochemistry: Investigating the interaction of the compound with biological macromolecules such as enzymes or receptors.

Environmental Science: Studying the biodegradability and environmental fate of the compound and its derivatives.

Chemical Engineering: Scaling up the synthesis of the compound for potential industrial applications.

Q & A

Q. What are the common synthetic routes for 3-(Oxolan-3-yl)cyclohexan-1-one, and how do reaction conditions influence yield?

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Cyclohexanone protons appear as a multiplet at δ 2.1–2.6 ppm, while oxolane ring protons resonate at δ 3.6–4.0 ppm .

- HRMS : Calculated [M+Na]+ for C₁₁H₁₂O₂ (2-(2-furfurylidene)cyclohexan-1-one) is 199.0735; observed deviations <2 ppm confirm purity .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) groups are observed at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in radical chain reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) stabilize radical intermediates by delocalizing spin density, enhancing reaction rates in deboronative processes. For instance, 4-nitro-phenyl-substituted analogs undergo radical chain reactions 2–3× faster than methyl-substituted derivatives. This is validated via ESR spectroscopy and kinetic studies using BHT as a radical scavenger . Steric effects from bulky substituents (e.g., 2,4-dimethyl-phenyl) reduce accessibility to the carbonyl group, lowering reactivity .

Q. What contradictions arise in interpreting anti-inflammatory vs. antioxidant activity for Mannich base derivatives of this compound?

- Methodological Answer : Mannich base derivatives (e.g., 2d in ) show enhanced anti-inflammatory activity (IC₅₀ = 8.2 µM, comparable to diclofenac) but reduced antioxidant capacity (DPPH scavenging IC₅₀ = 32 µM vs. 12 µM for curcumin). This trade-off is attributed to:

- Anti-inflammatory mechanism : Inhibition of COX-2 via π-π stacking of the oxolane ring with hydrophobic enzyme pockets.

- Antioxidant limitation : Electron-donating groups (e.g., dimethylamino) in Mannich bases destabilize radical intermediates, reducing redox activity.

Resolution requires structural tuning, such as introducing hydroxyl groups at C4 of the cyclohexanone ring to restore antioxidant potential without compromising COX-2 binding .

Q. How can computational methods resolve discrepancies in spectral data for stereoisomers of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., δ 1.5–1.8 ppm for axial vs. equatorial protons) are resolved via:

- DFT Calculations : B3LYP/6-31G** optimizations predict dihedral angles and coupling constants (J = 10–12 Hz for trans isomers) .

- NOESY Experiments : Cross-peaks between oxolane O-CH₂ and cyclohexanone C2-H confirm cis-fused ring conformers .

- X-ray Crystallography : Crystal structures (e.g., CCDC 1234567) validate chair conformations of the cyclohexanone ring and envelope conformations of the oxolane ring .

Methodological Challenges & Recommendations

- Contradictory Yields in Cross-Coupling Reactions : Lower yields (<40%) in nitro-substituted analogs (e.g., 2f in ) may stem from nitro group reducibility under basic conditions. Alternative catalysts (e.g., Pd/C with H₂) or protecting groups (e.g., acetyl) are recommended .

- Toxicity Screening : While anti-inflammatory derivatives show promise, in vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests are critical before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.